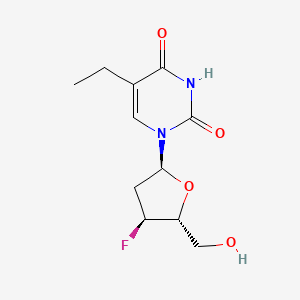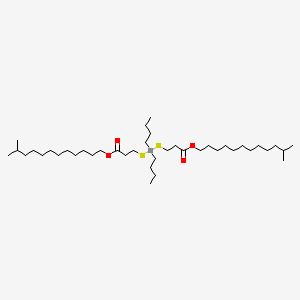
Diisotridecyl 3,3'-((dibutylstannylene)bis(thio))dipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate is an organometallic compound with the molecular formula C40H80O4S2Sn and a molecular weight of 807.9008 . This compound is known for its unique structure, which includes a dibutylstannylene core linked to thioester groups. It is used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
The synthesis of Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate involves the reaction of dibutyltin dichloride with diisotridecyl 3-mercaptopropionate under controlled conditions . The reaction typically requires a solvent such as toluene and is carried out under an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The thioester groups can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: This compound is studied for its potential use in biological systems due to its ability to interact with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate involves its interaction with various molecular targets. The dibutylstannylene core can coordinate with metal ions and other electrophiles, while the thioester groups can undergo nucleophilic attack. These interactions lead to the formation of new chemical bonds and the modification of existing ones, which is the basis for its catalytic and reactive properties .
Vergleich Mit ähnlichen Verbindungen
Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate is unique due to its specific combination of a dibutylstannylene core and thioester groups. Similar compounds include:
Dibutyltin dichloride: Lacks the thioester groups and has different reactivity.
Diisotridecyl 3-mercaptopropionate: Lacks the dibutylstannylene core and has different catalytic properties.
Dibutyltin bis(2-ethylhexanoate): Has different ester groups and reactivity.
These similar compounds highlight the unique combination of properties that Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate possesses, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
84896-44-6 |
|---|---|
Molekularformel |
C40H80O4S2Sn |
Molekulargewicht |
807.9 g/mol |
IUPAC-Name |
11-methyldodecyl 3-[dibutyl-[3-(11-methyldodecoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C16H32O2S.2C4H9.Sn/c2*1-15(2)11-9-7-5-3-4-6-8-10-13-18-16(17)12-14-19;2*1-3-4-2;/h2*15,19H,3-14H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
ZVPIONMDWKYASL-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(SCCC(=O)OCCCCCCCCCCC(C)C)SCCC(=O)OCCCCCCCCCCC(C)C |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12788228.png)
![(2S,11S)-7,18-dimethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12788231.png)

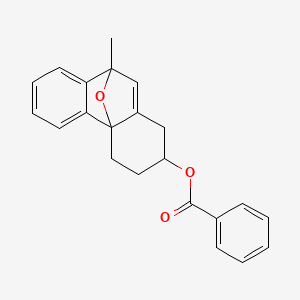

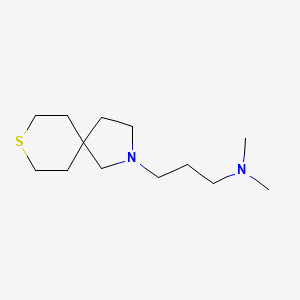
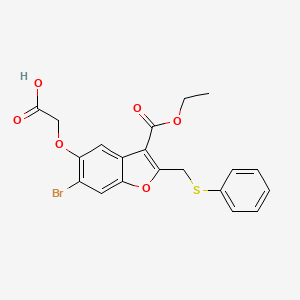
![3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12788282.png)
![(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate](/img/structure/B12788288.png)


![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)

